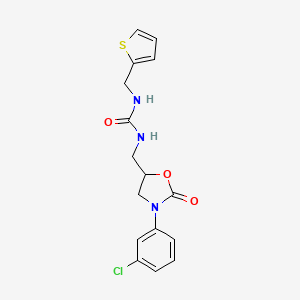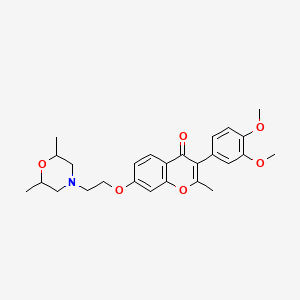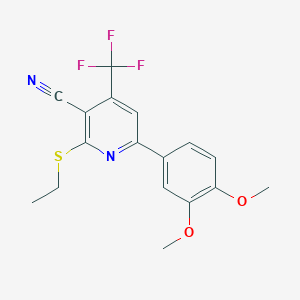![molecular formula C20H25ClN2O6S2 B2703978 ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE CAS No. 620571-45-1](/img/structure/B2703978.png)
ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 2-chloroethyl(methyl)sulfamoyl chloride with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization with ethyl 4,5-dimethylthiophene-3-carboxylate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- This compound .
ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: .
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the chloroethyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O6S2/c1-6-29-20(25)17-12(2)13(3)30-19(17)22-18(24)15-11-14(7-8-16(15)28-5)31(26,27)23(4)10-9-21/h7-8,11H,6,9-10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFWBYATIPAUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[2-(5-chlorothiophen-2-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2703895.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)
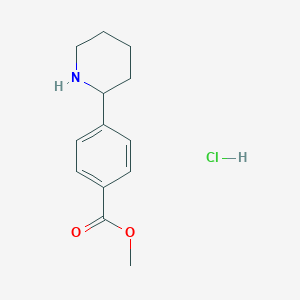
![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B2703903.png)
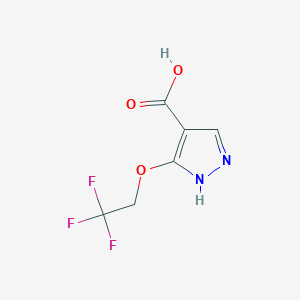
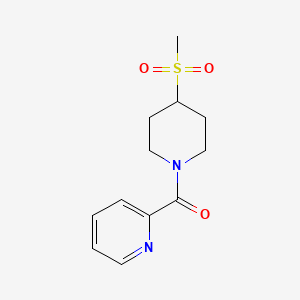
![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
